Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate
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Overview
Description
Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its complex structure, which includes an ethyl ester, a benzoate group, and an amido linkage to a cyclohexane ring. This compound has shown promise in various fields, including drug development and medicinal chemistry.
Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for its functional groups .
Mode of Action
For instance, the amide groups can form hydrogen bonds with target molecules, influencing their activity .
Biochemical Pathways
Compounds with similar structures have been known to participate in a variety of biochemical pathways, including those involving protein synthesis and metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate typically involves multi-step organic reactions. One common method includes the acylation of ethyl 3-aminobenzoate with cyclohexanecarboxylic acid chloride, followed by amidation with acetamide. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-cyanoacetamido benzoate: Known for its antibacterial properties and used as a precursor for synthesizing various heterocyclic compounds.
Benzocaine derivatives: These compounds share structural similarities and are used in local anesthetics.
Uniqueness: What sets this compound apart is its dual functionality, combining the properties of both an ester and an amide, which allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-24-18(23)14-9-6-10-15(11-14)20-16(21)12-19-17(22)13-7-4-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEZVDXCCHRFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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